3-Bromo-4-fluoro-5-methoxypyridine
Description
3-Bromo-4-fluoro-5-methoxypyridine is a halogenated pyridine derivative featuring bromine (Br), fluorine (F), and methoxy (OMe) substituents at positions 3, 4, and 5, respectively. Pyridine derivatives with halogen and alkoxy substituents are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects . The combination of bromine (a good leaving group), fluorine (electron-withdrawing), and methoxy (electron-donating) groups makes this compound a versatile building block for cross-coupling reactions and functionalization .
Properties
IUPAC Name |
3-bromo-4-fluoro-5-methoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVDNPIOLGNJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-5-methoxypyridine typically involves the halogenation and methoxylation of pyridine derivatives. One common method includes the use of selective bromination and fluorination reactions followed by methoxylation. For instance, starting from a pyridine derivative, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Fluorination can be carried out using reagents like Selectfluor® or other fluorinating agents .
Industrial Production Methods: Industrial production of 3-Bromo-4-fluoro-5-methoxypyridine may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluoro-5-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium compounds, Grignard reagents, and palladium catalysts are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms .
Scientific Research Applications
3-Bromo-4-fluoro-5-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-5-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound a subject of interest in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The reactivity, stability, and applications of pyridine derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Electronic and Steric Effects
- Methoxy group: The OMe group at position 5 donates electrons via resonance, creating regioselective reactivity for nucleophilic attacks or cross-coupling (e.g., Buchwald-Hartwig amination) . Bromine: Facilitates substitution reactions (e.g., Suzuki coupling) due to its leaving group ability .
Comparison with 4-Bromo-5-fluoro-2-methoxypyridine :
- Comparison with 5-Bromo-4-methoxypyridin-3-amine: The amino group at position 3 introduces nucleophilic reactivity, enabling condensation or amide bond formation, unlike the fluorine in the target compound .
Physical and Chemical Properties
While specific data (e.g., melting points, solubility) for 3-Bromo-4-fluoro-5-methoxypyridine are unavailable in the evidence, trends can be inferred:
- Solubility: Fluorine’s electronegativity and methoxy’s polarity likely enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-fluorinated analogs like 2-Bromo-3-methylpyridine .
- Stability: Fluorine’s inductive effect may improve metabolic stability in pharmaceutical applications compared to amino-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
